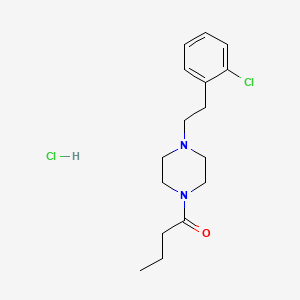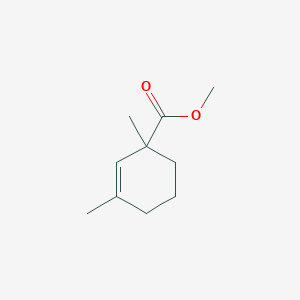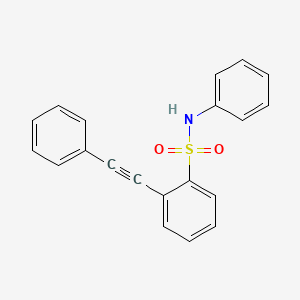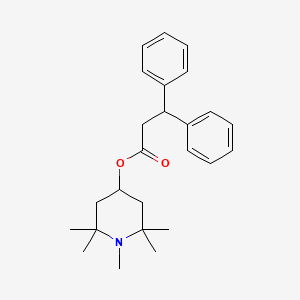
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate: is a chemical compound with the molecular formula C25H33NO2 . It is known for its unique structural features, which include a piperidine ring substituted with five methyl groups and a propanoate moiety attached to a diphenyl group. This compound is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate typically involves the reaction of 1,2,2,6,6-pentamethylpiperidine with 3,3-diphenylpropanoic acid. The reaction is carried out under anhydrous conditions using a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
化学反応の分析
Types of Reactions: (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry: In chemistry, (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures. Its unique steric properties make it valuable in the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its effects on cellular processes. It has been investigated for its potential role in modulating enzyme activity and protein interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes, altering their activity and affecting metabolic pathways. This binding can lead to changes in cellular processes such as signal transduction, gene expression, and protein synthesis .
類似化合物との比較
1,2,2,6,6-pentamethylpiperidine: A related compound with similar steric properties but lacking the diphenylpropanoate moiety.
3,3-diphenylpropanoic acid: The acid precursor used in the synthesis of (1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate.
Piperidine derivatives: Various piperidine-based compounds with different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its combination of a highly substituted piperidine ring with a diphenylpropanoate moiety. This structural arrangement imparts distinct steric and electronic properties, making it valuable in both research and industrial applications .
特性
CAS番号 |
20811-87-4 |
|---|---|
分子式 |
C25H33NO2 |
分子量 |
379.5 g/mol |
IUPAC名 |
(1,2,2,6,6-pentamethylpiperidin-4-yl) 3,3-diphenylpropanoate |
InChI |
InChI=1S/C25H33NO2/c1-24(2)17-21(18-25(3,4)26(24)5)28-23(27)16-22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,21-22H,16-18H2,1-5H3 |
InChIキー |
JKYLARUULDDGFQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


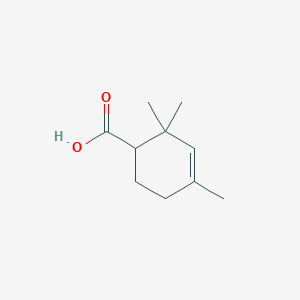
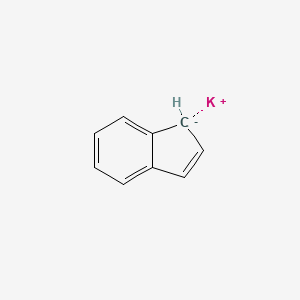
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)

![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
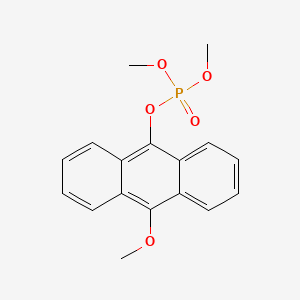
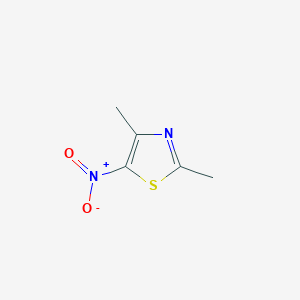
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
